Rusalatide
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Overview
Description
Rusalatide, also known as TP508 or Chrysalin, is a synthetic peptide that mimics a natural region of human thrombin. It has been investigated for its potential in tissue regeneration, repair, and revascularization. This compound has shown promise in various medical applications, including the treatment of acute radiation syndrome and respiratory distress syndrome .
Preparation Methods
Rusalatide is synthesized as a 23 amino acid peptide. The production involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The synthetic peptide is then cGMP manufactured by companies like AmbioPharm, Inc. The final product is typically formulated as a lyophilized white powder, which is dissolved in saline and filter sterilized before clinical use .
Chemical Reactions Analysis
Rusalatide primarily undergoes peptide bond formation during its synthesis. The peptide bonds are formed through condensation reactions between amino acids. Common reagents used in these reactions include coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and protecting groups to prevent unwanted side reactions. The major product formed is the complete peptide chain, which is then purified and characterized .
Scientific Research Applications
Rusalatide has been extensively studied for its regenerative properties. It has shown potential in mitigating radiation-induced gastrointestinal damage by activating stem cells and preserving crypt integrity . Additionally, it has been investigated for its use in treating acute radiation syndrome, where it helps repair DNA breaks, stimulate blood vessel growth, reduce inflammation, and promote tissue repair . This compound is also being explored for its potential in treating respiratory distress syndrome and other serious respiratory disorders .
Mechanism of Action
Rusalatide exerts its effects by mimicking the action of thrombin, a key enzyme in the coagulation cascade. It binds to receptors on endothelial cells, stem cells, and certain inflammatory cells, activating a signaling cascade that restores vascular function, stimulates stem cell proliferation, and reduces inflammation . This mechanism helps in tissue repair and regeneration, making it a valuable therapeutic agent in various medical conditions .
Comparison with Similar Compounds
Rusalatide is unique in its ability to mimic thrombin and activate multiple pathways involved in tissue repair and regeneration. Similar compounds include other thrombin-derived peptides and growth factors that promote tissue healing. this compound’s specific sequence and structure give it distinct advantages in terms of efficacy and safety .
List of Similar Compounds::- Thrombin-derived peptides
- Growth factors like EGF (Epidermal Growth Factor)
- Other regenerative peptides
This compound stands out due to its comprehensive action on various cellular processes, making it a promising candidate for further research and clinical applications.
Properties
TP508 is a 23-amino-acid peptide representing the receptor-binding domain of thrombin, and is thought to work by mimicking the ability of thrombin to activate platelets and a cascade of growth factors and enzymes that initiate and regulate the healing process. Although not tested with allografts, TP508/Chrysalin has been shown to improve fracture healing in experimental models and its application is associated with upregulation of angiogenic genes. | |
CAS No. |
497221-38-2 |
Molecular Formula |
C97H147N29O35S |
Molecular Weight |
2311.4 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C97H147N29O35S/c1-48(2)79(80(101)145)124-92(157)60(35-51-15-6-5-7-16-51)120-94(159)66-20-13-33-125(66)73(134)45-105-68(129)40-107-86(151)64(46-127)122-90(155)62(38-77(141)142)115-72(133)44-110-85(150)57(27-29-75(137)138)118-93(158)65(47-162)123-82(147)50(4)111-88(153)61(37-76(139)140)114-71(132)43-108-83(148)54(19-12-32-104-97(102)103)116-87(152)55(17-8-10-30-98)112-69(130)42-109-84(149)56(26-28-74(135)136)117-91(156)63(39-78(143)144)121-95(160)67-21-14-34-126(67)96(161)58(18-9-11-31-99)119-89(154)59(36-52-22-24-53(128)25-23-52)113-70(131)41-106-81(146)49(3)100/h5-7,15-16,22-25,48-50,54-67,79,127-128,162H,8-14,17-21,26-47,98-100H2,1-4H3,(H2,101,145)(H,105,129)(H,106,146)(H,107,151)(H,108,148)(H,109,149)(H,110,150)(H,111,153)(H,112,130)(H,113,131)(H,114,132)(H,115,133)(H,116,152)(H,117,156)(H,118,158)(H,119,154)(H,120,159)(H,121,160)(H,122,155)(H,123,147)(H,124,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H4,102,103,104)/t49-,50-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,79-/m0/s1 |
InChI Key |
ZZASKUJKXIXHIC-VKDININFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N |
Origin of Product |
United States |
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